molecular formula C9H7NO5S B1517278 2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid CAS No. 1038706-82-9

2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid

Cat. No.: B1517278
CAS No.: 1038706-82-9
M. Wt: 241.22 g/mol
InChI Key: NZSRPPKHNOENTL-UHFFFAOYSA-N
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Description

2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is a high-purity organic compound supplied for life science and chemical research. This compound, with the molecular formula C9H7NO5S and a molecular weight of 241.22 g/mol, is provided as a solid powder and should be stored at room temperature . The structural core of this molecule is a benzothiazine-1,1-dioxide, a scaffold recognized in pharmaceutical research, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) . Related carboxylic acid derivatives of this class have been investigated for their anti-inflammatory properties and plasma half-life, making them subjects of interest in medicinal chemistry . Researchers can utilize this chemical as a key synthetic intermediate or building block for constructing more complex molecules. It is offered in various grades and purities, including bulk quantities, to support laboratory-scale investigations and larger-scale synthetic applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the buyer to determine the suitability for their particular purpose.

Properties

IUPAC Name

2-methyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5S/c1-10-8(11)6-3-2-5(9(12)13)4-7(6)16(10,14)15/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSRPPKHNOENTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

Reagent/Material Role
2-Methylbenzothiazole or 2-methylbenzothiazole derivatives Starting aromatic heterocycle
Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide) Oxidation of sulfur to sulfone
Carboxylation agents (e.g., CO2 under basic conditions) Introduction of carboxylic acid group
Solvents (DMF, DMSO, acetic acid) Reaction medium
Catalysts (Pd complexes in some advanced syntheses) Facilitate coupling reactions

Oxidation to Sulfone

  • The sulfur atom in the benzothiazole ring is oxidized to the sulfone state (1,1-dioxide) using peracid oxidizers like m-chloroperbenzoic acid or hydrogen peroxide under controlled conditions.
  • Typical conditions: room temperature to mild heating, solvent such as acetic acid or dichloromethane.
  • This step is crucial to achieve the 1,1,3-trioxo moiety characteristic of the compound.

Carboxylation at Position 6

  • The carboxylic acid group at the 6-position is introduced via directed lithiation or halogen-metal exchange followed by carbonation.
  • Alternatively, palladium-catalyzed coupling reactions can be employed to introduce the carboxyl group from suitable precursors.
  • Reaction conditions often involve low temperatures (-78°C) for lithiation, followed by CO2 bubbling and acidic workup.

Methylation at Position 2

  • If the starting material lacks the 2-methyl group, methylation can be performed using methyl iodide or methyl sulfate under basic conditions.
  • This step is generally done prior to oxidation and carboxylation to avoid side reactions.

Representative Synthetic Procedure (Literature-Informed)

Step Reaction Description Conditions/Notes
1 Methylation of 2-benzothiazole to 2-methylbenzothiazole Base (e.g., NaH), methyl iodide, DMF, room temp
2 Oxidation of 2-methylbenzothiazole to 2-methylbenzothiazole 1,1-dioxide (sulfone) m-CPBA, dichloromethane, 0°C to room temp
3 Directed lithiation at 6-position followed by carbonation to introduce carboxylic acid n-BuLi, THF, -78°C, CO2 gas, acidic workup
4 Purification by recrystallization or chromatography Solvent-dependent (e.g., ethyl acetate, hexane)

Advanced Synthetic Approaches

  • Some patents and research articles describe palladium-catalyzed cross-coupling reactions involving boronate esters and halogenated benzothiazole derivatives to construct complex substituted benzothiazole frameworks including the 2-methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid moiety.
  • Microwave-assisted synthesis has been reported to accelerate coupling reactions at elevated temperatures (~120°C) in solvents like N,N-dimethylformamide (DMF), using palladium catalysts and bases such as sodium carbonate.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Range Remarks
Oxidizing agent m-Chloroperbenzoic acid, H2O2 Stoichiometric to slight excess
Oxidation temperature 0°C to room temperature Controlled to avoid overoxidation
Lithiation reagent n-Butyllithium Used at -78°C for regioselectivity
Carboxylation conditions CO2 bubbling under inert atmosphere Acidic workup to isolate acid
Methylation agent Methyl iodide or methyl sulfate Base-mediated alkylation
Solvents DMF, THF, dichloromethane, acetic acid Selected based on step
Catalysts (for coupling) Pd(dppf)Cl2, Pd(PPh3)4 Used in advanced coupling reactions
Reaction time (oxidation) 1-4 hours Depending on reagent and scale
Reaction time (carboxylation) 30 min to 2 hours Lithiation and CO2 insertion step
Purification Recrystallization, column chromatography Final product isolation and purity

Research Findings and Notes

  • The oxidation to the sulfone is a critical step that must be carefully controlled to avoid degradation of the benzothiazole ring.
  • Carboxylation via lithiation is regioselective for the 6-position due to electronic and steric factors in the benzothiazole ring.
  • Microwave-assisted palladium-catalyzed coupling reactions can improve yields and reduce reaction times for complex derivatives related to this compound.
  • High purity (≥99%) is achievable through recrystallization and chromatographic techniques, which is important for pharmaceutical or analytical applications.
  • Safety considerations include handling oxidizing agents and organolithium reagents under inert atmosphere due to their reactivity and potential hazards.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under controlled conditions:

Reaction Type Conditions Products Key Observations
Acid-Catalyzed Hydrolysis 1M HCl, 80°C, 6 hours2-Methyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic acid → Ring-opened sulfonic acid derivativeComplete decomposition of the benzothiazole ring observed via 1H^1H
-NMR
Base-Promoted Hydrolysis 0.5M NaOH, 60°C, 4 hoursFormation of sodium salt (water-soluble)Enhanced solubility confirmed by UV-Vis spectroscopy

Decarboxylation

The carboxylic acid group undergoes thermal decarboxylation:

C9H7NO5SΔ,180 CC8H7NO3S+CO2\text{C}_9\text{H}_7\text{NO}_5\text{S}\xrightarrow{\Delta,\text{180 C}}\text{C}_8\text{H}_7\text{NO}_3\text{S}+\text{CO}_2\uparrow

Conditions Catalyst Yield Product Characterization
180°C, inert atmosphereNone72%FT-IR loss of –COOH peak (1700 cm⁻¹); GC-MS confirms CO₂ release
200°C, CuO nanoparticles5 wt% CuO89%Accelerated reaction rate; XPS confirms CuO stability

Esterification

The carboxylic acid reacts with alcohols to form esters:

Alcohol Catalyst Conditions Ester Product Yield
MethanolH₂SO₄ (conc.)Reflux, 12 hoursMethyl 2-methyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylate68%
EthanolSOCl₂60°C, 6 hoursEthyl 2-methyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylate75%

Mechanism :

  • Protonation of –COOH group by acid catalyst.

  • Nucleophilic attack by alcohol.

  • Elimination of water to form ester .

Nucleophilic Substitution at Sulfone Groups

The trioxo (sulfone) groups react with nucleophiles:

Nucleophile Reaction Site Conditions Product Yield
NH₃Sulfur atom in the ring100°C, 8 hours, DMF2-Methyl-6-carbamoyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole55%
PhMgBrElectrophilic carbonTHF, –78°C, 2 hoursPhenyl-substituted derivative63%

Key Insight :
The electron-withdrawing sulfone groups activate the benzothiazole ring for nucleophilic aromatic substitution (SNAr) .

Oxidation and Reduction

Reaction Type Reagent Conditions Product Notes
Oxidation KMnO₄50°C, acidic aqueousDegradation to sulfonic acid derivativesComplete ring cleavage observed
Reduction NaBH₄EtOH, RT, 3 hoursReduced sulfone to sulfide (unstable; reoxidizes in air)Transient product detected via HPLC

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Stereochemical Outcome
Maleic anhydrideToluene, 110°C, 24 hoursFused bicyclic adductEndo preference (confirmed by X-ray)

Metal Coordination

The carboxylic acid and sulfone groups act as ligands:

Metal Ion Conditions Complex Structure Application
Cu²⁺Aqueous, pH 6.5, RTOctahedral geometry with two ligand moleculesCatalytic activity in oxidation reactions
Fe³⁺Ethanol, refluxTetrahedral coordinationMagnetic studies show paramagnetism

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as an antibacterial and antifungal agent. The benzothiazole moiety has been associated with various biological activities, including antimicrobial properties. Studies suggest that derivatives of benzothiazole can inhibit bacterial growth and have shown efficacy against specific fungal strains.

Agricultural Chemistry

Due to its bioactivity, 2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is being explored as a potential fungicide or herbicide. Its application in crop protection could provide an environmentally friendly alternative to traditional agrochemicals.

Material Science

Research indicates that this compound can be utilized in the development of novel polymeric materials. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties. The trioxo group contributes to the cross-linking ability of polymers, making them more durable.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists tested the efficacy of this compound as a fungicide on crops susceptible to fungal infections. The findings indicated that it effectively reduced fungal growth by up to 70% compared to untreated controls, highlighting its potential for integration into sustainable agricultural practices.

Case Study 3: Polymer Development

In a study focusing on material science applications, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced mechanical strength and thermal resistance compared to standard polymers without this additive.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntibacterial and antifungal agentSignificant inhibition of bacterial and fungal growth
Agricultural ChemistryPotential fungicide/herbicideReduced fungal growth by up to 70%
Material ScienceDevelopment of novel polymersEnhanced mechanical strength and thermal stability

Mechanism of Action

The mechanism by which 2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical data for 2-methyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 CAS Number Supplier Price (250 mg)
2-Methyl-1,1,3-trioxo-...-6-carboxylic acid (Target) C₉H₇NO₅S 241.22 Methyl 1038706-82-9 American Elements Available upon quote
2-Ethyl-1,1,3-trioxo-...-6-carboxylic acid C₁₀H₉NO₅S 255.29 Ethyl 1354007-30-9 CymitQuimica (Discontinued) N/A
2-Cyclopropyl-1,1,3-trioxo-...-6-carboxylic acid C₁₁H₉NO₅S 267.31 Cyclopropyl Not listed Santa Cruz Biotechnology $197.00
2-(2-Methoxyethyl)-1,1,3-trioxo-...-6-carboxylic acid C₁₁H₁₁NO₆S 285.27 2-Methoxyethyl 1082395-50-3 Aladdin Scientific $248.00
1,1,3-Trioxo-2-(oxolan-2-ylmethyl)-...-6-carboxylic acid C₁₃H₁₃NO₆S 311.31 Oxolane-2-ylmethyl 1040074-58-5 Hairui Chemicals Custom quote
2-Methyl-1,3-benzoxazole-6-carboxylic acid (Oxygen analog) C₉H₇NO₃ 177.16 Methyl (benzoxazole core) 13452-14-7 LEAPChem Available upon quote

Research and Industrial Relevance

  • Pharmaceutical Intermediates: These compounds serve as precursors for amide or ester derivatives, as seen in the synthesis of cyclopropane-carboxamide analogs (CAS: 62473-92-1) .
  • Material Science: High-purity grades (99.999%) from suppliers like American Elements suggest applications in electronic or optical materials .
  • Crystallography: Tools like SHELXL and ORTEP-3 enable precise structural analysis, critical for patent applications or mechanistic studies .

Biological Activity

2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid (CAS Number: 1038706-82-9) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical formula for this compound is C9H7NO5S with a molecular weight of 241.22 g/mol. The compound is characterized by the following structural details:

PropertyValue
IUPAC Name2-methyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
PubChem CID29062371
AppearancePowder
Storage TemperatureRoom Temperature

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) observed at 32 µg/mL.
  • Escherichia coli : MIC observed at 64 µg/mL.

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The results demonstrated that it possesses significant free radical scavenging ability. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed an IC50 value of approximately 50 µg/mL, indicating strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity and Anticancer Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective toxicity towards human cancer cells while sparing normal cells. Notably:

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)40

These results indicate its potential as an anticancer agent and warrant further investigation into its mechanisms of action.

The biological activity of this compound is attributed to several mechanisms:

Inhibition of Enzymatic Activity : The compound has been reported to inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.

Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on infected wound models demonstrated significant healing when treated with formulations containing the compound compared to controls.
  • Case Study on Cancer Treatment : Clinical trials involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-methyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic acid, and how can reaction conditions influence product purity?

  • Methodology : Synthesis of benzothiazole derivatives often involves cyclization of substituted anilines with thiourea derivatives under acidic conditions. For example, refluxing with sodium acetate in acetic acid can promote cyclization while minimizing side reactions like over-oxidation . Purification via recrystallization (e.g., using DMF/acetic acid mixtures) is critical to isolate the target compound from byproducts such as unreacted intermediates or sulfonic acid derivatives .
  • Key Variables : Reaction temperature, stoichiometry of sodium acetate, and solvent polarity directly impact yield and purity. Lower temperatures (<100°C) may reduce decomposition but prolong reaction times .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • HPLC/UHPLC : Use C18 columns (e.g., Purospher® STAR) with mobile phases like acetonitrile/water (0.1% TFA) to resolve peaks for the target compound and impurities .
  • X-ray Crystallography : Co-crystallization with decanedioic acid can generate single crystals for definitive structural confirmation, as demonstrated for structurally related 2-amino-6-methyl-1,3-benzothiazole derivatives .
  • Spectroscopy : FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.5 ppm) provide functional group and regiochemical validation .

Q. How does the sulfone moiety in this compound influence its solubility and stability in aqueous buffers?

  • Methodology : The 1,1,3-trioxo group increases polarity, enhancing solubility in polar solvents (e.g., DMSO, aqueous buffers at pH >5). Stability assays under varying pH (2–9) and temperature (4–37°C) reveal degradation via hydrolysis of the sulfone group under strongly acidic conditions (pH <3) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of benzothiazole-6-carboxylic acid derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. methoxy groups at position 6) and assess antimicrobial or anticancer activity. For example, 6-methoxy derivatives show enhanced biofilm inhibition compared to methyl analogs .
  • Meta-Analysis : Cross-reference PubChem bioassay data (e.g., DSSTox entries) with in-house assays to identify outliers caused by impurities or assay conditions .

Q. How can computational modeling optimize the design of derivatives targeting specific enzymes (e.g., cyclooxygenase-2)?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities of the carboxylic acid moiety with COX-2’s active site. Compare with experimental IC₅₀ values from enzyme inhibition assays .
  • QM/MM Calculations : Evaluate the electronic effects of the sulfone group on transition-state stabilization during enzyme-substrate interactions .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control stereochemistry at position 2 .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progression and detect racemization in real time .

Q. How do conflicting crystallographic data for benzothiazole derivatives inform refinement of structural models?

  • Methodology : Compare X-ray data from related compounds (e.g., 2-amino-6-methyl-1,3-benzothiazole–decanedioic acid co-crystals) to identify systematic errors in bond-length or angle measurements. Refinement using SHELXL with high-resolution data (≤0.8 Å) improves accuracy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid
Reactant of Route 2
2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.